molecular formula C10H16N4 B8632087 3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine

3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine

Cat. No. B8632087
M. Wt: 192.26 g/mol
InChI Key: ROKUKDSMDMICCQ-UHFFFAOYSA-N
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Patent
US03954754

Procedure details

11.7 g of 3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine and 60 cc of hydrazine hydrate are reacted in accordance with the process described in Example 1. The orange-coloured solution is completely concentrated, and the remaining crystalline crude title compound is washed with water. M.P. 145°-148° (decomp., from absolute ethanol).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:4]=2[CH:3]=1.O.[NH2:15][NH2:16]>>[NH:15]([C:2]1[N:7]=[N:6][C:5]2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:4]=2[CH:3]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC1=CC2=C(N=N1)CCCCCC2
Name
Quantity
60 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The orange-coloured solution is completely concentrated
WASH
Type
WASH
Details
the remaining crystalline crude title compound is washed with water

Outcomes

Product
Name
Type
Smiles
N(N)C1=CC2=C(N=N1)CCCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.